tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety. The structure includes dual tert-butoxycarbonyl (Boc) protecting groups: one on the pyrrolidine nitrogen and another on the isopropyl-substituted amino group of the pyridine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where Boc groups serve to protect amines during multi-step reactions . Its structural complexity and stereochemical features make it a valuable scaffold for developing bioactive molecules, such as protease inhibitors or peptide mimetics .
Properties
Molecular Formula |
C22H35N3O4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H35N3O4/c1-15(2)25(20(27)29-22(6,7)8)18-16(11-9-13-23-18)17-12-10-14-24(17)19(26)28-21(3,4)5/h9,11,13,15,17H,10,12,14H2,1-8H3 |
InChI Key |
RILUQSMIDVWCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C=CC=N1)C2CCCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Boc-Protected Pyrrolidine Derivatives
The pyrrolidine core is typically introduced via Boc protection of commercially available pyrrolidine precursors. For example, tert-butyl pyrrolidine-1-carboxylate (CAS 86953-79-9) serves as a common starting material. A representative procedure involves treating pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in dichloromethane. This method achieves yields >90% under mild conditions (0–25°C, 12–24 h).
Key Reaction:
Functionalization of Pyridine Moieties
The pyridine subunit requires regioselective amination at the 3-position. A two-step approach is employed:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-bromopyridine with isopropylamine in the presence of BrettPhos or XantPhos ligands generates 3-(isopropylamino)pyridine.
-
Boc Protection : The secondary amine is protected using Boc₂O under basic conditions (e.g., NaHCO₃ in THF/water), yielding tert-butyl (isopropyl)(pyridin-3-yl)carbamate .
Example Conditions:
Coupling of Pyrrolidine and Pyridine Subunits
Suzuki-Miyaura Cross-Coupling
The pyrrolidine and pyridine fragments are coupled via a Suzuki-Miyaura reaction. A boronic ester derivative of Boc-protected pyrrolidine is reacted with 3-bromopyridine under palladium catalysis.
Direct Alkylation via Nucleophilic Substitution
Alternative routes employ alkylation of Boc-protected pyrrolidine with halogenated pyridines. For instance, reacting tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate with 3-amino-pyridine in DMF using K₂CO₃ as a base achieves moderate yields (50–60%).
Final Assembly and Deprotection
Sequential Boc Deprotection and Reprojection
To introduce the isopropylamino group, a selective deprotection strategy is critical:
-
Acidic Deprotection : Treat the coupled product with TFA in CH₂Cl₂ (0°C, 6 h) to remove the Boc group from the pyrrolidine nitrogen.
-
Reductive Amination : React the free amine with acetone (isopropyl source) and NaBH₃CN in MeOH to form the isopropylamino derivative.
-
Boc Reprojection : Protect the secondary amine using Boc₂O and DMAP in CH₂Cl₂.
Yield Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| TFA Deprotection | 0°C, 6 h, CH₂Cl₂ | 90 |
| Reductive Amination | NaBH₃CN, MeOH, 24 h | 65 |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 12 h | 85 |
Optimization Challenges and Solutions
Regioselectivity in Pyridine Functionalization
The 3-position of pyridine is less reactive than the 2- or 4-positions. Using directing groups (e.g., amino or boronic esters) and tailored ligands (e.g., BrettPhos) enhances selectivity.
Steric Hindrance in Coupling Reactions
Bulky substituents on pyrrolidine and pyridine necessitate high catalyst loadings (5–10 mol% Pd) and elevated temperatures (100–120°C). Microwave-assisted synthesis reduces reaction times (2–4 h) while maintaining yields.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity in optimized routes.
Scalability and Industrial Applications
Kilogram-scale synthesis has been reported using continuous-flow reactors for Boc deprotection and Suzuki couplings, achieving 80% overall yield. The compound’s utility as a kinase inhibitor intermediate underscores its industrial relevance .
Chemical Reactions Analysis
tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, and various bases and solvents depending on the desired reaction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate, we compare it with structurally analogous compounds from literature and patents.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Backbone Flexibility vs. Rigidity
- The target compound’s pyrrolidine-pyridine hybrid structure offers moderate rigidity, balancing conformational flexibility for binding interactions (e.g., in enzyme active sites) . In contrast, tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (similarity score: 0.94 ) replaces the pyridine with a tosyloxy group, enhancing electrophilicity for nucleophilic substitutions.
Protecting Group Strategies
- The dual Boc groups in the target compound provide orthogonal protection, enabling sequential deprotection—critical in peptide synthesis . Conversely, 5-bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine uses a silyl ether group, which is acid-labile and compatible with Boc chemistry under specific conditions .
Reactivity and Synthetic Utility The pyridine ring in the target compound allows for metal-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination), akin to tert-butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate, which undergoes Suzuki-Miyaura reactions .
Stereochemical Considerations The chiral lactam in tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate highlights the importance of stereochemistry in bioactive molecules, a feature shared with the target compound’s pyrrolidine-pyridine core .
Biological Activity
The compound tert-butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.42 g/mol. The structure comprises a pyridine ring, a pyrrolidine moiety, and a tert-butoxycarbonyl protecting group, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the pyridine and pyrrolidine rings suggests potential interactions with various enzymes, possibly acting as inhibitors or modulators.
- Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways associated with growth, proliferation, and apoptosis.
Case Studies
- Anticancer Activity : A study on related compounds indicated that modifications in the pyridine ring could enhance anticancer efficacy by targeting specific cancer cell lines. For instance, the introduction of bulky groups improved selectivity towards cancer cells while reducing toxicity to normal cells.
- Neuroprotective Effects : Research has suggested that similar compounds can provide neuroprotection by inhibiting oxidative stress pathways and promoting neuronal survival in models of neurodegeneration.
- Inflammation Modulation : In vitro studies have shown that certain derivatives can inhibit the activation of NF-kB, a key transcription factor in inflammatory responses, thereby reducing cytokine production.
Research Findings
Recent investigations into the biological properties of related compounds have highlighted their potential therapeutic applications:
- A study published in Journal of Medicinal Chemistry demonstrated that modifications to the tert-butoxycarbonyl group could significantly alter the pharmacokinetics and bioavailability of related compounds, impacting their therapeutic effectiveness against diseases like cancer and inflammation .
- Another research effort focused on the structure-activity relationship (SAR) of pyridine-containing compounds, revealing that specific substitutions could enhance binding affinity to target proteins involved in disease processes .
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves selecting efficient protecting groups (e.g., tert-butoxycarbonyl) and reaction conditions. For example, highlights the use of mild, environment-friendly reagents like nitrogen-containing acetals/ketals for cyclization steps . Temperature control (0–20°C) and catalysts such as triethylamine or DMAP ( ) can enhance regioselectivity during substitution reactions . Advanced purification techniques, including flash chromatography or preparative HPLC, are critical for isolating high-purity intermediates.
What reaction mechanisms dominate the functionalization of the pyridine and pyrrolidine rings in this compound?
Advanced Analysis:
The pyridine ring undergoes nucleophilic substitution (e.g., halogen displacement) due to electron-withdrawing effects from adjacent substituents . The pyrrolidine ring participates in ring-opening or functional group interconversion via oxidation (e.g., KMnO₄) or reduction (e.g., NaBH₄), as described in and . Computational modeling (DFT) can predict reaction pathways, while kinetic studies validate mechanisms.
How can researchers predict and validate the biological activity of derivatives of this compound?
Experimental Design:
Derivatives can be screened for bioactivity using in vitro assays (e.g., enzyme inhibition, receptor binding) combined with molecular docking studies. notes the importance of stereochemistry in interactions with biological targets like enzymes or receptors . Structure-activity relationship (SAR) analysis, guided by NMR or X-ray crystallography ( ), helps identify critical functional groups .
What strategies are effective for resolving stereochemical ambiguities in the synthesis of chiral intermediates?
Advanced Methodology:
Chiral HPLC or capillary electrophoresis separates enantiomers, while X-ray crystallography (e.g., ) confirms absolute configurations . Asymmetric catalysis (e.g., chiral auxiliaries) during cyclization steps () ensures stereochemical fidelity . Circular dichroism (CD) spectroscopy provides supplementary validation of chiral centers.
How should researchers address contradictions in reported reaction conditions for similar pyrrolidine-pyridine hybrids?
Data Contradiction Analysis:
Systematic comparison of reaction parameters (e.g., solvent polarity, temperature) is essential. For instance, advocates mild conditions for cyclization, while suggests microreactors for scalability . Controlled experiments with inline analytics (e.g., FTIR) can reconcile discrepancies by identifying side reactions or intermediates.
What computational tools are recommended for studying the compound’s interaction with biological targets?
Methodological Answer:
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models () predict binding affinities and transition states . Docking software (AutoDock Vina) evaluates interactions with proteins, while machine learning models (e.g., AlphaFold) refine target predictions. Experimental validation via SPR (surface plasmon resonance) confirms computational findings.
Which analytical techniques are most reliable for characterizing degradation products under varying storage conditions?
Experimental Design:
Stability studies under thermal, oxidative, and hydrolytic stress (40°C, 75% RH) are analyzed via LC-MS and GC-MS ( ) . NMR (¹H/¹³C) identifies degradation pathways, while accelerated stability testing (ICH guidelines) quantifies impurities.
How can green chemistry principles be integrated into the synthesis protocol?
Advanced Strategy:
Replace hazardous solvents (DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) () . Catalytic methods (e.g., organocatalysis) reduce waste, and microwave-assisted synthesis ( ) improves energy efficiency . Life-cycle assessment (LCA) metrics quantify environmental impact.
What comparative studies exist between batch and flow synthesis methods for scaling this compound?
Methodological Comparison:
highlights continuous flow microreactors for improved heat/mass transfer and reproducibility compared to batch reactors . Key parameters include residence time distribution (RTD) and mixing efficiency. Process analytical technology (PAT) monitors real-time kinetics.
How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity?
Advanced Analysis:
The Boc group enhances solubility and prevents undesired side reactions (e.g., oxidation) during synthesis () . Its acid-labile nature allows selective deprotection under mild conditions (TFA/DCM). Thermogravimetric analysis (TGA) quantifies thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
